molecular formula C10H15N3O B1382735 1-(3-Aminophenyl)-1,3,3-trimethylurea CAS No. 1505050-02-1

1-(3-Aminophenyl)-1,3,3-trimethylurea

Cat. No. B1382735
CAS RN: 1505050-02-1
M. Wt: 193.25 g/mol
InChI Key: KVRGVFCXVNNRQI-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

1. Chemical Sensing

1-(3-Aminophenyl)-1,3,3-trimethylurea derivatives have been utilized in the synthesis of chemical sensors. One such derivative, 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea, showed promising applications as a chemical sensor, particularly for the binding interaction with metal ions, as examined by UV-vis spectrometry (Ngah et al., 2016).

2. Pharmaceutical Applications

Derivatives of 1-(3-Aminophenyl)-1,3,3-trimethylurea have been explored for pharmaceutical applications. For instance, a series of 1-(2-aminophenyl)-3-arylurea derivatives were synthesized and evaluated for their inhibitory activity against Ephrin type-A receptor 2 (EphA2) and histone deacetylases (HDACs). These compounds, particularly 5a and 5b, showed potent antiproliferative activities against human cancer cell lines, making them potential EphA2-HDAC dual inhibitors (Zhu et al., 2016).

3. Material Science and Engineering

In the field of materials science, derivatives of 1-(3-Aminophenyl)-1,3,3-trimethylurea have been incorporated into the synthesis of high-performance polymers. For instance, novel heat-resistant and organosoluble poly(thiourea-amide-imide)s were synthesized, demonstrating improved thermal properties and flame retardancy. This was attributed to the incorporation of thiourea functionalities into the polymer backbone, underscoring the compound's utility in developing materials for high-performance applications (Kausar et al., 2011).

4. Environmental Applications

Derivatives of 1-(3-Aminophenyl)-1,3,3-trimethylurea have also been utilized in environmental science, particularly in the development of new methods for preconcentration of trace elements. For example, 1-(2-aminoethyl)-3-phenylurea-modified silica gel was developed as a solid-phase extractant for the preconcentration of trace Sc(III), highlighting its potential utility in environmental monitoring and analysis (Tu et al., 2010).

Safety and Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future work could involve optimizing its activity or reducing its side effects .

properties

IUPAC Name

1-(3-aminophenyl)-1,3,3-trimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-12(2)10(14)13(3)9-6-4-5-8(11)7-9/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRGVFCXVNNRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)-1,3,3-trimethylurea

CAS RN

1505050-02-1
Record name 1-(3-aminophenyl)-1,3,3-trimethylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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